2-bromo-5,5-dimethylcyclopent-2-en-1-one
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Overview
Description
2-Bromo-5,5-dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H9BrO It is a brominated derivative of cyclopentenone, characterized by the presence of a bromine atom at the second position and two methyl groups at the fifth position of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,5-dimethylcyclopent-2-en-1-one typically involves the bromination of 5,5-dimethylcyclopent-2-en-1-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,5-dimethylcyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 5,5-dimethylcyclopent-2-en-1-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-substituted-5,5-dimethylcyclopent-2-en-1-one derivatives.
Reduction: Formation of 5,5-dimethylcyclopent-2-en-1-one.
Oxidation: Formation of 5,5-dimethylcyclopent-2-en-1-one carboxylic acid or ketone derivatives.
Scientific Research Applications
2-Bromo-5,5-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-5,5-dimethylcyclopent-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the second position makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group at the first position can participate in various electrophilic addition reactions. These interactions are crucial for its role in synthetic chemistry and its potential biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2-cyclopenten-1-one: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
5,5-Dimethylcyclopent-2-en-1-one: The parent compound without the bromine atom, used as a precursor in the synthesis of 2-bromo-5,5-dimethylcyclopent-2-en-1-one.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for selective functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
398147-75-6 |
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Molecular Formula |
C7H9BrO |
Molecular Weight |
189 |
Purity |
95 |
Origin of Product |
United States |
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